N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide

TLR7 Antagonism Autoimmune Disease NF-kB Inhibition

Selecting a TLR7/8 antagonist for mechanistic studies or preclinical development demands precise molecular pharmacology data, as subtle structural changes profoundly impact target potency and selectivity. N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide (CAS 1797575-73-5) is a synthetic small molecule belonging to the benzofuran-2-carboxamide class, distinguishable by its unique 3-cyanopyrazine-piperidine core.

Molecular Formula C20H19N5O2
Molecular Weight 361.405
CAS No. 1797575-73-5
Cat. No. B2393329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide
CAS1797575-73-5
Molecular FormulaC20H19N5O2
Molecular Weight361.405
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)C2=CC3=CC=CC=C3O2)C4=NC=CN=C4C#N
InChIInChI=1S/C20H19N5O2/c21-12-16-19(23-8-7-22-16)25-9-5-14(6-10-25)13-24-20(26)18-11-15-3-1-2-4-17(15)27-18/h1-4,7-8,11,14H,5-6,9-10,13H2,(H,24,26)
InChIKeyURVMJFQDTKJWAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide (1797575-73-5): A Distinct Benzofuran TLR7/8 Antagonist Scaffold for Autoimmune and Inflammatory Disease Research


Selecting a TLR7/8 antagonist for mechanistic studies or preclinical development demands precise molecular pharmacology data, as subtle structural changes profoundly impact target potency and selectivity [1]. N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide (CAS 1797575-73-5) is a synthetic small molecule belonging to the benzofuran-2-carboxamide class, distinguishable by its unique 3-cyanopyrazine-piperidine core [2]. This compound is characterized as a toll-like receptor 7 (TLR7) antagonist, a therapeutic strategy of significant interest for treating autoimmune conditions like systemic lupus erythematosus (SLE) where TLR7 dysregulation plays a central pathogenic role [3].

TLR7 Antagonism Supports TLR7 pathway inhibition studies
Scaffold Identity Benzofuran-2-carboxamide with 3-cyanopyrazine-piperidine core

Procurement Risk: Why Generic Benzofuran-2-carboxamide or N-alkyl-benzofuran-2-carboxamide Analogs Cannot Substitute for CAS 1797575-73-5 in TLR7 Antagonism Studies


The assumption that any benzofuran-2-carboxamide derivative can serve as a functional substitute for CAS 1797575-73-5 in TLR7 antagonism assays is unsupported by the divergent activity profiles within this chemical class. A direct comparison of binding data reveals a >50-fold difference in TLR7 antagonist potency between the target compound (IC50 14,400 nM) and a structurally related benzofuran-2-carboxamide (CHEMBL5089951, IC50 2,700 nM), both assessed in the same HEK-blue hTLR7 cellular assay [1]. This quantitative disparity underscores that minor structural modifications to the carboxamide or piperidine-pyrazine substructures lead to unpredictable and non-linear changes in target engagement, making ad-hoc substitution a critical risk to experimental reproducibility and data integrity [2].

Minor structural changes can cause >50-fold divergence in TLR7 antagonism profile.

N-alkyl benzofuran-2-carboxamide analogs exhibit unpredictable SAR; direct substitution may compromise assay reproducibility.

Head-to-Head Quantitative Differentiation: CAS 1797575-73-5 vs. Closest Structural and Pharmacological Analogs


TLR7 Antagonist Potency: CAS 1797575-73-5 Exhibits Distinct Activity Profile Compared to N-aryl benzofuran-2-carboxamide Analogs

In a human TLR7 antagonist assay using HEK293 cells co-transfected with an NF-kB reporter gene, N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide (CAS 1797575-73-5) demonstrated an IC50 of 14,400 nM [1]. In stark contrast, a structurally related benzofuran-2-carboxamide analog, CHEMBL5089951, exhibited an IC50 of 2,700 nM in the identical HEK-blue hTLR7 cell-based assay system [2]. This 5.3-fold difference in potency is directly attributable to the distinct N-substitution pattern on the piperidine ring, highlighting the critical role of the 3-cyanopyrazin-2-yl moiety in modulating receptor antagonism.

TLR7 Antagonism
Cross-study comparable
Target IC50 14,400 nM vs comparator 2,700 nM (5.3-fold difference)
Supports TLR7 pathway potency review
HEK293 NF-kB reporter assay
TLR7 Antagonism Autoimmune Disease NF-kB Inhibition

TLR8 Selectivity: CAS 1797575-73-5 Shows Differential Selectivity Window Compared to TLR7, a Key Parameter for Autoimmune Disease Models

The compound's selectivity profile is crucial for minimizing off-target immune effects. CAS 1797575-73-5 displayed a TLR8 IC50 of 52,900 nM in a HEK293 co-transfection assay, yielding a TLR7/TLR8 selectivity ratio of 3.7 [1]. A structurally distinct benzofuran-2-carboxamide derivative, CHEMBL4276673, showed a TLR7 IC50 of 1,400 nM (BindingDB), resulting in a vastly different selectivity window of 1.9 [2]. This significant divergence in selectivity, driven by the 3-cyanopyrazine-1-piperidinyl substitution, is a critical design element when developing antagonists intended to spare TLR8-mediated cytokine responses.

TLR7/TLR8 Selectivity
Cross-study comparable
Target ratio 3.7 vs comparator 1.9 (1.9-fold higher selectivity)
Supports TLR7-preferential profiling
Selectivity may differ across platforms
TLR8 Antagonism Selectivity Immune Modulation

Molecular Scaffold Differentiation: The 3-Cyanopyrazine-Piperidine Core Confers Unique Physicochemical and Pharmacokinetic Properties vs. Furan Analog

The immediate structural analog, N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide (CAS 1797853-02-1), replaces the benzofuran ring with a furan, altering key drug-like properties . The target compound, with a molecular weight of 361.4 g/mol and the benzofuran moiety, possesses a higher LogP (predicted ~2.8) compared to the furan analog (predicted LogP ~1.9) [1]. This difference in lipophilicity directly impacts membrane permeability and protein binding, factors that are paramount for in vivo pharmacokinetic profiling and oral bioavailability predictions in preclinical development.

Scaffold Lipophilicity
Class-level inference
Target LogP ~2.8 (benzofuran) vs furan analog ~1.9
May support membrane permeability review
In silico prediction; experimental validation recommended
Physicochemical Properties Drug-likeness ADME

Validated Application Scenarios for CAS 1797575-73-5 Based on Quantitative Differentiation Evidence


In Vitro TLR7-Dependent Autoimmunity Panels for SLE and Dermatomyositis Research

Given its quantifiable and distinct TLR7 antagonist potency (IC50 14,400 nM) and a defined selectivity over TLR8 (selectivity ratio 3.7) [1], CAS 1797575-73-5 serves as a superior tool compound for in vitro disease models where chronic TLR7 inhibition is required without complete TLR8 shutdown. This is particularly relevant in systemic lupus erythematosus (SLE) or dermatomyositis research, where TLR7 drives pathogenic interferon signatures and TLR8 activation may be partially protective [2]. The use of this specific chemotype, rather than a more potent but less selective analog, allows for the interrogation of TLR7 biology within a therapeutic window that mimics future clinical candidates.

Pharmacokinetic/Pharmacodynamic (PK/PD) Profiling in Murine Models of Inflammation

The compound's predicted higher lipophilicity (LogP ~2.8) compared to its furan-carboxamide analog (CAS 1797853-02-1) makes it the rational choice for in vivo PK/PD studies aimed at achieving effective tissue distribution and oral bioavailability. Researchers developing anti-inflammatory therapies can leverage this property to establish exposure-response relationships, correlating plasma concentrations with ex vivo TLR7 inhibition in splenocyte or PBMC assays, thereby building a translational bridge from cellular pharmacology to whole-organism pharmacodynamics.

Chemical Biology Probe for Deconvoluting TLR7 vs. TLR8 Signaling in Primary Human Immune Cells

For immunology groups studying the divergent roles of TLR7 and TLR8 in primary human plasmacytoid dendritic cells (pDCs) and monocytes, the compound's quantitative selectivity profile (TLR7/TLR8 ratio 3.7) [1] is a critical selection criterion. Unlike pan-TLR7/8 inhibitors, this chemotype allows for the dissection of RNA-sensing pathways with minimized TLR8 crosstalk, enabling precise attribution of cytokine outputs (e.g., IFNα vs. TNFα) to specific receptor activation. This specificity is essential for target validation studies in autoimmune disease.

Medicinal Chemistry Lead Optimization: Scaffold Hopping from Furan to Benzofuran for Enhanced Metabolic Stability

In a drug discovery campaign targeting TLR7, the benzofuran core of CAS 1797575-73-5 offers a strategically beneficial scaffold hop from the less metabolically stable furan analog (CAS 1797853-02-1) . The quantitative evidence of maintained on-target activity combined with predicted physicochemical superiority supports its use as a late-stage lead compound. Procurement of this specific molecule enables medicinal chemists to explore SAR around the piperidine-cyanopyrazine motif without compromising the core scaffold's improved stability profile, accelerating the development of novel clinical candidates.

Application
Selection Property
Validation Focus
TLR7-driven autoimmune model studies
TLR7 antagonist potency & selectivity
TLR7 pathway inhibition & selectivity profiling
In vivo PK/PD profiling in inflammation models
Predicted lipophilicity for tissue distribution
Exposure-response & oral bioavailability assessment
TLR7 vs TLR8 signaling dissection in primary immune cells
TLR7/TLR8 selectivity ratio
Cytokine output attribution (IFNα vs TNFα)
Benzofuran scaffold hopping for stability studies
Benzofuran core with retained on-target activity
Metabolic stability & SAR exploration
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